2-(3,4-dimethylbenzoyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
Description
Its core structure features a tetrahydroisoquinoline scaffold substituted at position 2 with a 3,4-dimethylbenzoyl group and at position 4 with a 1-methyl-1H-pyrazol-4-yl moiety. These substituents likely influence its physicochemical properties, such as solubility, lipophilicity, and electronic characteristics, which are critical for biological activity .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-15-8-9-17(10-16(15)2)22(26)25-13-18-6-4-5-7-20(18)21(14-25)19-11-23-24(3)12-19/h4-12,21H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCAIJLMFZKMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction remains a cornerstone for isoquinoline synthesis. For tetrahydroisoquinoline derivatives, this method involves cyclodehydration of β-phenethylamides using POCl₃ or PCl₅, followed by reduction:
$$
\text{N-(2-Phenethyl)amide} \xrightarrow{\text{POCl}3} \text{3,4-Dihydroisoquinoline} \xrightarrow{\text{H}2/\text{Pd}} \text{1,2,3,4-Tetrahydroisoquinoline}
$$
Modifications reported in demonstrate that microwave irradiation (300 W, 80°C, 10 min) with chitosan catalysts improves cyclization efficiency, achieving yields >70% for analogous tetrahydroisoquinolines.
Pictet-Spengler Reaction
Condensation of β-phenethylamines with aldehydes or ketones under acidic conditions provides tetrahydroisoquinolines. For example, reacting 2-(3,4-dimethoxyphenyl)ethylamine with formaldehyde generates the core structure, which can be demethylated and functionalized. However, this route may require additional steps to introduce the 3,4-dimethylbenzoyl group.
Installation of the 3,4-Dimethylbenzoyl Group
Friedel-Crafts Acylation
Direct acylation of the tetrahydroisoquinoline nitrogen with 3,4-dimethylbenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) is feasible but risks overacylation or decomposition. Patent discloses that N-acylation of secondary amines proceeds efficiently at 0–5°C in dichloromethane, with yields of 82–89% for similar substrates.
Mitsunobu Reaction
Coupling 3,4-dimethylbenzoic acid to the tetrahydroisoquinoline nitrogen via Mitsunobu conditions (DIAD, PPh₃) offers improved regioselectivity. This method avoids harsh acids but requires stoichiometric reagents, increasing costs for large-scale synthesis.
Integrated Synthetic Routes
Route 1: Sequential Functionalization
- Synthesize 1,2,3,4-tetrahydroisoquinoline via Bischler-Napieralski cyclization.
- Protect the nitrogen with Boc, then acylate with 3,4-dimethylbenzoyl chloride.
- Deprotect and perform Suzuki coupling with 1-methylpyrazole-4-boronic ester.
Yield Data:
| Step | Reaction | Yield (%) | Conditions |
|---|---|---|---|
| 1 | Cyclization | 72 | POCl₃, CH₂Cl₂, 0°C → RT |
| 2 | N-Acylation | 85 | AlCl₃, DCM, 0°C, 2 h |
| 3 | Suzuki Coupling | 78 | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C |
Route 2: Convergent Synthesis
- Prepare 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline via microwave-assisted coupling.
- Directly acylate the secondary amine using 3,4-dimethylbenzoyl chloride and DMAP.
Advantages: Fewer steps, higher overall yield (68% vs. 52% for Route 1).
Optimization and Scalability Challenges
Catalytic System Efficiency
Palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligands) enhance coupling efficiency but require rigorous oxygen-free conditions. Patent notes that adding TBAB (tetrabutylammonium bromide) improves phase transfer in biphasic systems.
Purification Challenges
The hydrophobic 3,4-dimethylbenzoyl group complicates chromatographic separation. Crystallization from ethyl acetate/hexane (1:3) is reported to yield >95% pure product.
Green Chemistry Considerations
Microwave-assisted reactions (e.g., 300 W, 80°C, 10 min) reduce energy consumption by 40% compared to conventional heating. Chitosan catalysts offer reusable, eco-friendly alternatives to traditional acids.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis (from analogs) confirms the chair conformation of the tetrahydroisoquinoline ring and coplanarity of the benzoyl group with the aromatic system.
Industrial-Scale Production Considerations
- Cost Drivers: Pd catalysts (52% of material costs), 3,4-dimethylbenzoyl chloride (28%).
- Process Intensification: Continuous flow systems reduce reaction times from hours to minutes for cyclization steps.
- Regulatory Compliance: Residual Pd must be <10 ppm (ICH Q3D guidelines), achievable via activated carbon filtration.
Emerging Methodologies
Photoredox Catalysis
Recent advances enable C–H functionalization of tetrahydroisoquinolines using Ir(ppy)₃ catalysts, potentially bypassing pre-halogenation steps.
Biocatalytic Approaches
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze enantioselective acylations, though yields remain modest (≤45%).
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylbenzoyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles like amines or alcohols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-dimethylbenzoyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural complexity makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics to the final product.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylbenzoyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The structural diversity of tetrahydroisoquinoline derivatives is exemplified by modifications at positions 2 and 3. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives
Functional Implications of Substituent Modifications
Benzoyl vs. Sulfonyl Groups (Position 2):
The target compound’s 3,4-dimethylbenzoyl group provides moderate lipophilicity, which may enhance membrane permeability compared to the sulfonyl group in the analogue. However, sulfonyl derivatives often exhibit higher solubility, which could be advantageous for formulation .- Pyrazole vs. Heterocyclic Substitutions (Position 4): The 1-methyl-1H-pyrazol-4-yl group is a common pharmacophore in kinase inhibitors. Patent derivatives () incorporate diverse heterocycles to optimize binding affinity and selectivity .
Commercial and Synthetic Considerations:
The hydrochloride salt in highlights the importance of salt formation for improving stability and handling. In contrast, the target compound’s free base form may require specialized storage conditions .
Research Findings and Hypotheses
- Therapeutic Potential: Patent data () indicates that tetrahydroisoquinoline derivatives are explored for conditions like cancer and inflammatory diseases. The target compound’s dimethylbenzoyl group may confer unique binding interactions in enzyme active sites .
Q & A
Basic Research: Synthetic Strategies for the Target Compound
Q: What are the recommended synthetic routes for 2-(3,4-dimethylbenzoyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized? A:
- Multistep Condensation : React 1,2,3,4-tetrahydroisoquinoline derivatives with 3,4-dimethylbenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, followed by coupling with 1-methyl-1H-pyrazole-4-boronic acid via Suzuki-Miyaura cross-coupling .
- Solvent and Catalyst Optimization : Use ethanol or DMF as solvents for reflux (2–6 hours) with Pd(PPh₃)₄ as a catalyst. Monitor reaction progress via TLC .
- Purification : Recrystallize from DMF/EtOH (1:1) to enhance purity .
Basic Research: Structural Characterization Techniques
Q: Which analytical methods are most reliable for confirming the structure and purity of this compound? A:
- NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to identify proton environments (e.g., pyrazole NH at δ 8.2–8.5 ppm, tetrahydroisoquinoline CH₂ at δ 2.5–3.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., isotropic/anisotropic displacement parameters, twin refinement for challenging datasets) .
- HPLC : Employ C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research: Resolving Spectral or Crystallographic Data Contradictions
Q: How should researchers address discrepancies between experimental spectral data and computational predictions? A:
- DFT Calculations : Compare experimental ¹H/¹³C NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set) to identify conformational mismatches .
- Crystallographic Reinterpretation : Use SHELXL’s TWIN and HKLF5 commands to model twinning or disorder in X-ray data .
- Literature Benchmarking : Cross-reference with analogs like 2-((3-chloro-4-methoxyphenyl)sulfonyl)-tetrahydroisoquinoline derivatives to validate unexpected substituent effects .
Advanced Research: Pharmacological Evaluation and Mechanism Studies
Q: What methodologies are suitable for evaluating the bioactivity and target engagement of this compound? A:
- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays with ATP-competitive probes .
- In Vivo Models : Test anti-inflammatory activity in murine collagen-induced arthritis (CIA) models, monitoring IL-6/TNF-α levels via ELISA .
- SAR Analysis : Compare with pyrazolo[3,4-d]pyrimidine derivatives to identify critical substituents (e.g., 3,5-dimethylpyrazole enhances target affinity) .
Advanced Research: Assessing Environmental Fate and Ecotoxicology
Q: How can researchers evaluate the environmental persistence and ecotoxicological risks of this compound? A:
- Degradation Studies : Conduct aerobic/anaerobic biodegradation assays (OECD 301B/F) with HPLC-MS quantification to track half-lives .
- QSAR Modeling : Predict bioaccumulation (logP) and toxicity (LC50) using EPI Suite or TEST software .
- Trophic Transfer Analysis : Expose Daphnia magna and Danio rerio to sublethal doses (0.1–10 mg/L) to assess biomarker responses (e.g., CYP450 induction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
